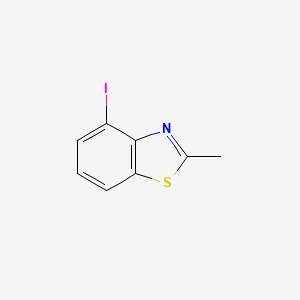

4-Iodo-2-methylbenzothiazole

概要

説明

4-Iodo-2-methylbenzothiazole is an organic compound belonging to the benzothiazole family It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the second position on the benzothiazole ring

作用機序

Target of Action

Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis

Mode of Action

Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.

Biochemical Pathways

It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that this compound might influence pathways related to apoptosis.

Pharmacokinetics

These properties are critical for the bioavailability and efficacy of a drug

Result of Action

If this compound acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound

生化学分析

Biochemical Properties

4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, this compound may influence gene expression by modulating transcription factors involved in apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, this compound interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylbenzothiazole typically involves the iodination of 2-methylbenzothiazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

2-Methylbenzothiazole+Iodine+Oxidizing Agent→this compound

The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

化学反応の分析

Types of Reactions: 4-Iodo-2-methylbenzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylbenzothiazole.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: 4-Amino-2-methylbenzothiazole, 4-Thio-2-methylbenzothiazole.

Oxidation: this compound sulfoxide, this compound sulfone.

Reduction: 2-Methylbenzothiazole.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4-Iodo-2-methylbenzothiazole. Research indicates that compounds within this family exhibit significant antibacterial and antifungal activities. For instance, a study evaluated various benzothiazole derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 25 to 200 µg/mL, demonstrating their potential as new antimicrobial agents .

Pharmacological Properties

Benzothiazoles are known for their broad pharmacological activities, including:

- Antiviral : Compounds have shown efficacy against HIV.

- Antidiabetic : Certain derivatives have been explored for their potential to lower blood glucose levels.

- Anticancer : Benzothiazole derivatives are being investigated for their role in cancer treatment due to their ability to inhibit tumor growth .

Case Study: Antimicrobial Mechanism

A specific case study focused on the mechanism of action of this compound against E. coli. The compound was found to interact with dihydroorotase, a crucial enzyme in pyrimidine biosynthesis, leading to bacterial cell death. This highlights the importance of structure-activity relationships in the development of effective antimicrobial agents .

Material Science

Fluorescent Dyes

this compound has been utilized in the synthesis of fluorescent dyes. These dyes are important for biological imaging and can enhance fluorescence intensity upon binding to nucleic acids. This property makes them suitable for applications in molecular biology and diagnostics .

Case Study: Dye Development

In a study involving the synthesis of new cyanine dyes, derivatives of benzothiazole were evaluated for their binding affinity to DNA. The results indicated that these compounds could serve as effective fluorescent markers, enhancing visibility in various imaging techniques .

Analytical Chemistry

Chemical Sensors

The compound's unique chemical properties allow it to be used in developing chemical sensors for detecting various analytes. Its ability to undergo specific reactions makes it suitable for applications in environmental monitoring and food safety.

Case Study: Sensor Development

A recent project focused on creating a sensor using this compound for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for environmental applications .

Data Summary Table

類似化合物との比較

2-Methylbenzothiazole: Lacks the iodine atom, making it less reactive in halogen-specific reactions.

4-Bromo-2-methylbenzothiazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

4-Chloro-2-methylbenzothiazole: Contains a chlorine atom, which affects its chemical behavior and applications.

Uniqueness: 4-Iodo-2-methylbenzothiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

生物活性

4-Iodo-2-methylbenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, particularly its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring system with an iodine atom and a methyl group substituent. The iodine atom contributes to its reactivity, while the methyl group enhances its hydrophobic characteristics. This structure allows for potential interactions with biological molecules, influencing its activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The presence of the iodine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The compound has also shown promising anticancer activity . In vitro studies have evaluated its effects on several human tumor cell lines, including breast (MCF-7), lung (NCI-H460), and cervical (HeLa) cancers. The results indicate that this compound can inhibit tumor cell growth significantly more when exposed to light, suggesting a potential photodynamic therapeutic application .

Other Therapeutic Potentials

Beyond antimicrobial and anticancer effects, this compound has been investigated for additional therapeutic applications:

- Antituberculosis : Some studies suggest efficacy against Mycobacterium tuberculosis.

- Antimalarial : Preliminary data indicate potential activity against malaria parasites.

- Anti-inflammatory and Analgesic : The compound may exhibit properties that could alleviate inflammation and pain .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In a study assessing the photodynamic effects of benzothiazole derivatives, this compound was found to significantly inhibit growth in MCF-7 cells when irradiated. The mechanism involved the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. The study highlighted that variations in substituents on the benzothiazole ring influenced the efficacy of these compounds .

特性

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。